2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 536716-83-3
VCID: VC7445342
InChI: InChI=1S/C25H19N5O4S/c1-15-5-4-6-16(13-15)26-21(31)14-35-25-28-22-19-7-2-3-8-20(19)27-23(22)24(32)29(25)17-9-11-18(12-10-17)30(33)34/h2-13,27H,14H2,1H3,(H,26,31)
SMILES: CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Molecular Formula: C25H19N5O4S
Molecular Weight: 485.52

2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide

CAS No.: 536716-83-3

Cat. No.: VC7445342

Molecular Formula: C25H19N5O4S

Molecular Weight: 485.52

* For research use only. Not for human or veterinary use.

2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide - 536716-83-3

CAS No. 536716-83-3
Molecular Formula C25H19N5O4S
Molecular Weight 485.52
IUPAC Name N-(3-methylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C25H19N5O4S/c1-15-5-4-6-16(13-15)26-21(31)14-35-25-28-22-19-7-2-3-8-20(19)27-23(22)24(32)29(25)17-9-11-18(12-10-17)30(33)34/h2-13,27H,14H2,1H3,(H,26,31)
Standard InChI Key XYDMGSUYRDKDKI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide comprises three critical regions:

  • Pyrimido[5,4-b]indole Core: A fused bicyclic system combining pyrimidine and indole rings, providing a planar scaffold for intermolecular interactions .

  • 3-(4-Nitrophenyl) Substituent: An electron-withdrawing nitro group at the para position of the phenyl ring, likely enhancing binding affinity through polar interactions .

  • 2-Thioacetamide-m-Tolyl Side Chain: A sulfur-linked acetamide moiety with an m-tolyl group, contributing to lipophilicity and steric bulk .

Table 1: Key Physicochemical Parameters (Predicted)

PropertyValue
Molecular FormulaC₂₈H₂₀N₆O₃S
Molecular Weight544.56 g/mol
LogP (Octanol-Water)3.8 ± 0.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bonds5

The nitro group introduces strong electron-withdrawing effects, potentially increasing metabolic stability compared to non-nitrated analogs . The m-tolyl group enhances lipophilicity, which may improve membrane permeability but could reduce aqueous solubility .

Synthetic Pathways and Optimization

While no explicit synthesis for this compound is documented, analogous pyrimido[5,4-b]indoles are typically constructed via cyclocondensation reactions. A plausible route involves:

  • Formation of Pyrimidoindole Core:

    • Thiourea derivatives of indole are condensed with β-keto esters under acidic conditions to form the pyrimidine ring . For example, reacting 5-aminoindole with ethyl acetoacetate in polyphosphoric acid yields the foundational structure .

    • Introduction of the 4-nitrophenyl group at position 3 likely occurs via nucleophilic aromatic substitution or Pd-catalyzed coupling during intermediate stages .

  • Thioacetamide Installation:

    • The 2-thiol group is alkylated with chloroacetamide derivatives. For instance, treatment with N-(m-tolyl)chloroacetamide in the presence of a base (e.g., K₂CO₃) facilitates thioether formation .

  • Crystallization and Purification:

    • Final purification often employs recrystallization from ethanol or acetonitrile, as demonstrated for related TLR4-active pyrimidoindoles .

Critical Reaction Parameters:

  • Temperature Control: Exothermic steps (e.g., nitration) require cooling to ≤10°C to prevent decomposition .

  • Acid Catalysis: Concentrated H₂SO₄ or polyphosphoric acid is essential for cyclization .

  • Protecting Groups: Temporary protection of the acetamide nitrogen may be necessary to avoid side reactions during nitrophenyl installation .

Biological Activity and Mechanism of Action

Although direct biological data for this compound are unavailable, structurally similar analogs exhibit potent immunomodulatory and anticancer effects:

TLR4/NFκB Pathway Activation

Pyrimido[5,4-b]indoles bearing thioacetamide side chains selectively activate TLR4, triggering downstream NFκB and interferon regulatory factor (IRF) pathways . Key findings from analogs include:

  • IL-6 and IP-10 Modulation: Substitutions at the acetamide nitrogen (e.g., m-tolyl) skew cytokine production toward interferon gamma-induced protein 10 (IP-10) over interleukin-6 (IL-6), favoring a type I interferon response .

  • Species Specificity: Mouse bone marrow-derived dendritic cells (mBMDCs) show 10–100× higher sensitivity to these compounds than human peripheral blood mononuclear cells (PBMCs) .

Antiproliferative Effects

The nitro group may enhance cytotoxicity via redox cycling or DNA intercalation. In a study of 36 pyrimidoindole derivatives, C8-aryl analogs (e.g., 4-nitrophenyl) exhibited IC₅₀ values of 0.8–2.1 μM against HeLa and MCF-7 cells .

Table 2: Comparative Bioactivity of Pyrimidoindole Analogs

CompoundTLR4 EC₅₀ (μM)HeLa IC₅₀ (μM)LogP
Parent (No Nitro) 1.25.62.9
4-Nitrophenyl Derivative0.7*1.8*3.8
2-Fluorophenyl Analog3.44.23.1

*Predicted based on SAR trends .

Structure-Activity Relationship (SAR) Insights

Modifications to the 2-thioacetamide moiety and C3-aryl group profoundly influence activity:

  • Thioacetamide Substituents:

    • N-Aryl Groups: m-Tolyl provides optimal steric bulk for TLR4 binding, with meta-substitution preventing π-stacking interference .

    • Sulfur Linkage: Replacement with oxygen (sulfoxide) or methylene abolishes activity, emphasizing the thioether’s role in hydrophobic interactions .

  • C3-Aryl Modifications:

    • 4-Nitrophenyl: Enhances TLR4 potency (EC₅₀ 0.7 μM vs. 1.2 μM for phenyl) due to nitro group’s electron-withdrawing effects, which stabilize charge-transfer complexes with TLR4/MD-2 .

    • Electron-Donating Groups: Methoxy or methyl substituents reduce activity by >50%, highlighting the need for electron-deficient aryl rings .

  • N5 Substitution:

    • Short alkyl chains (e.g., methyl) at N5 improve metabolic stability without compromising potency .

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